![molecular formula C16H11N5O2S B2945614 4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine CAS No. 919936-70-2](/img/structure/B2945614.png)
4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine” is a heterocyclic compound with an empirical formula of C16H11N5O2S and a molecular weight of 337.36 . It is part of the 1,2,4-oxadiazole family, which is known for its broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to a 1,3,4-oxadiazole ring via a sulfanyl group. The 1,3,4-oxadiazole ring is further substituted with a phenyl ring . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . More specific physical and chemical properties such as melting point, solubility, and stability would require experimental determination.Aplicaciones Científicas De Investigación
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives: have been recognized for their potential in agriculture, particularly as chemical pesticides. They exhibit a range of activities that can be crucial in managing plant diseases and ensuring food security .
Nematocidal Activity
These compounds have shown moderate activity against plant-parasitic nematodes like Meloidogyne incognita, which can significantly impact crop yields.
Anti-fungal Activity
The derivatives also possess anti-fungal properties, particularly against Rhizoctonia solani, a pathogen known to cause sheath blight in rice and other crops.
Antibacterial Effects
Certain derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes bacterial leaf blight in rice, a disease that can lead to substantial crop loss .
Anti-infective Agents
1,2,4-Oxadiazoles have been synthesized as anti-infective agents with activities against a variety of pathogens .
Anti-bacterial Activity
These compounds have been effective against bacterial infections, including those resistant to other antibiotics.
Anti-viral Activity
Their structure allows them to be potent anti-viral agents, potentially offering new avenues for treating viral infections.
Anti-leishmanial Activity
The derivatives have shown promise as anti-leishmanial agents, suggesting potential in treating tropical diseases caused by Leishmania parasites.
Antimicrobial Potential
The oxadiazole derivatives, including the specific compound , have been noted for their antimicrobial potential, which is critical in the development of new treatments for microbial infections .
Cancer Therapeutics
Research indicates that 1,2,4-oxadiazole derivatives can be selective against certain cancer cell lines, offering a pathway for the development of novel cancer treatments .
Mode of Action Studies
Understanding the mode of action is crucial for drug development. 1,2,4-Oxadiazoles have been studied for their interactions with biological targets, such as proteases in pathogens, to determine how they exert their effects .
Drug Discovery
The versatility of 1,2,4-oxadiazoles makes them valuable scaffolds in drug discovery. Their ability to be modified and interact with various biological targets makes them a focus for the synthesis of new chemical entities with potential therapeutic applications .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c1-2-4-11(5-3-1)14-18-13(23-21-14)10-24-16-20-19-15(22-16)12-6-8-17-9-7-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTUWEZDVRVSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2945531.png)
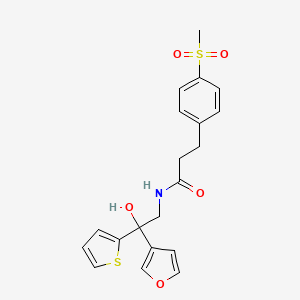
![4-chloro-2-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl methyl ether](/img/structure/B2945538.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenyl)butanamide](/img/structure/B2945541.png)

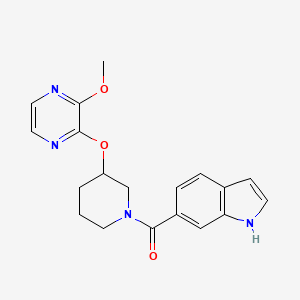

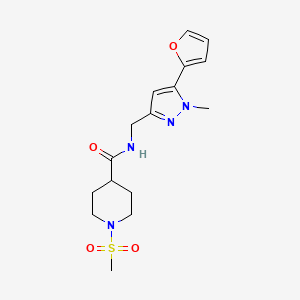

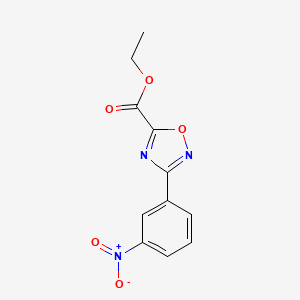
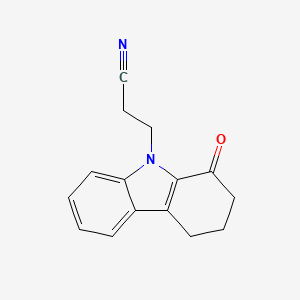
![4-tert-butyl-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2945550.png)
![2-amino-4-(2-phenylethyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2945552.png)
![3-[(2-Chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2945553.png)